Introduction: The Gibberellin Family and the Role of GA4 Methyl Ester
Introduction: The Gibberellin Family and the Role of GA4 Methyl Ester
An In-Depth Technical Guide to the Molecular Structure of Gibberellin A4 Methyl Ester
This guide provides a comprehensive technical overview of the molecular structure of Gibberellin A4 (GA4) methyl ester, a significant diterpenoid plant hormone derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation, experimental protocols for analysis, and the biological significance of this compound, grounding all claims in authoritative scientific literature.
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a myriad of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] Their discovery originated from the study of the "foolish seedling" disease in rice, which was caused by the fungus Gibberella fujikuroi producing an excess of these growth-promoting substances.[1]
Gibberellin A4 (GA4) is a biologically active C19-gibberellin, one of the key GAs found in both fungi and higher plants.[2] It serves as a crucial modulator of plant growth and response to various stimuli.[3] The methyl ester derivative, Gibberellin A4 methyl ester, is functionally related to its parent acid and is frequently used in research due to its modified solubility and as an intermediate in chemical syntheses.[4][5] Understanding its precise molecular architecture is paramount for elucidating its structure-activity relationships, studying its metabolism, and designing novel bioactive analogs for agricultural or therapeutic applications.[6][7]
Elucidation of the Molecular Structure
The definitive structure of gibberellin A4 methyl ester (C₂₀H₂₆O₅, Molecular Weight: 346.42 g/mol ) has been established through a combination of high-resolution analytical techniques, primarily X-ray crystallography, supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][8][9]
Core Molecular Framework
The molecule is built upon the characteristic ent-gibberellane skeleton, a complex tetracyclic system comprising four rings labeled A, B, C, and D. Key structural features include:
-
A γ-lactone bridge within the A-ring.
-
A hydroxyl group at the C-2β position.
-
An exocyclic methylene group at C-8.
-
A methyl group at C-1.
The systematic IUPAC name for this structure is methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylate.[4]
Caption: 2D structure of Gibberellin A4 methyl ester with ring labels.
X-Ray Crystallography: The Definitive 3D Architecture
Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state.[10] A pivotal study by Ellames et al. (1979) detailed the molecular and crystal structures of gibberellin A4 methyl ester, confirming the stereochemistry and providing precise data on bond lengths and angles.[8] The analysis revealed a flattened A-ring conformation.[8] This empirical data is the bedrock of our structural understanding and serves as a reference for computational modeling and solution-state studies.
Table 1: Selected Crystallographic Data for Gibberellin A4 Methyl Ester
| Feature | Measurement | Reference |
|---|---|---|
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁ | [11] |
| Ring A Conformation | Flattened Chair | [8] |
| Ring B Conformation | Chair | [11] |
| Ring C Conformation | Envelope | [11] |
| Ring D Conformation | Envelope | [11] |
Note: Crystal data for the parent GA4 monohydrate is used to infer general conformational features, supplemented by specific findings for the methyl ester.
Spectroscopic Confirmation in Solution
While crystallography defines the solid-state structure, spectroscopic methods are essential to confirm the structure in solution, which is more relevant to its biological activity.
NMR spectroscopy is a powerful tool for elucidating the covalent structure and relative stereochemistry of molecules in solution.[10] Full assignments of the ¹H NMR chemical shifts for the ring A protons in gibberellin A4 methyl ester have been crucial for confirming the stereochemistry at this functionalized part of the molecule.[12][13] Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations throughout the entire carbon skeleton, confirming the connectivity and stereochemical arrangement.[14]
Table 2: Key ¹H NMR Chemical Shifts for Gibberellin A4 Methyl Ester (Illustrative)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 3-H | ~3.85 | d | 4 | [12] |
| 6-Hα | ~2.70 | m | - | [12] |
| OCH₃ | ~3.70 | s | - | [15] |
Note: Exact chemical shifts can vary based on the solvent and instrument frequency. These are representative values from the literature.
Mass spectrometry is used to determine the exact molecular weight and elemental formula and to study fragmentation patterns that provide structural clues. For gibberellin A4 methyl ester, techniques like combined Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed, often after derivatization (e.g., trimethylsilylation) to increase volatility.[15][16] The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₂₀H₂₆O₅ (346.1780 Da), confirming its elemental composition.[4][17]
Experimental Protocols
The following sections provide standardized, step-by-step workflows for the synthesis, purification, and analysis of gibberellin A4 methyl ester. The causality behind experimental choices is explained to provide field-proven insight.
Synthesis: Esterification of Gibberellin A4
A straightforward and common method for preparing GA4 methyl ester is the direct esterification of Gibberellin A4. Diazomethane is a highly effective but hazardous reagent for this purpose; safer alternatives are often preferred in modern labs.
Protocol: Methylation using Trimethylsilyldiazomethane (TMS-diazomethane)
-
Rationale: TMS-diazomethane in the presence of methanol is a safer alternative to diazomethane for the clean and high-yield methylation of carboxylic acids. The reaction proceeds smoothly without epimerization or side reactions on other functional groups under these conditions.
-
Preparation: Dissolve Gibberellin A4 (100 mg, 0.30 mmol) in a mixture of anhydrous Toluene (5 mL) and Methanol (2 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of TMS-diazomethane in hexanes (0.2 mL, 0.4 mmol) dropwise with stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) with a suitable stain (e.g., ceric ammonium molybdate). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the excess TMS-diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude GA4 methyl ester.
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